molecular formula C31H21Cl2FN4O4S B11789253 (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide

Cat. No.: B11789253
M. Wt: 635.5 g/mol
InChI Key: YPJRQIDNSLCMCA-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide” is a structurally complex molecule featuring a central oxirane (epoxide) ring fused with two carboxamide groups. Key structural elements include:

  • 3,4-Dichlorophenyl and 4-fluorobenzyl substituents: These halogenated aromatic groups enhance lipophilicity and influence target selectivity .
  • (2S,3S) stereochemistry: The epoxide’s stereospecific configuration may impact biological activity and metabolic stability .

Characterization typically employs IR, NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC for purity validation .

Properties

Molecular Formula

C31H21Cl2FN4O4S

Molecular Weight

635.5 g/mol

IUPAC Name

(2S,3S)-2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)/t26-,27-/m0/s1

InChI Key

YPJRQIDNSLCMCA-SVBPBHIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)[C@@H]5[C@H](O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the dichlorophenyl and fluorobenzyl groups. The final step involves the formation of the oxirane ring and the dicarboxamide linkage under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Structural Analogues
Compound Name / Core Structure Substituents Key Features Biological Activity
Target Compound (Oxirane-dicarboxamide) - Benzo[d]thiazole-2-ylcarbamoyl phenyl
- 3,4-Dichlorophenyl
- 4-Fluorobenzyl
Epoxide core; halogenated aryl groups; stereospecificity Presumed kinase inhibition
N4-(4-Fluorophenyl)-N2-substituted benzo[d]thiazole-2,4-dicarboxamides Varied N2 substituents (e.g., alkyl, aryl) Flexible N2 modifications; no epoxide Kinase inhibition; anticancer
5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles - Phenylsulfonyl groups
- 2,4-Difluorophenyl
Triazole-thione tautomerism; sulfonyl linkers Antifungal/antibacterial
Thiazolylmethylcarbamate analogs - Hydroperoxypropan-2-yl thiazole
- Methylureido groups
Peroxide-containing thiazole; carbamate linkages Probable protease inhibition
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide - Benzo[d]thiazol-2-ylphenyl
- 3-Chloropropanamide
Propionamide linker; halogenated side chain Intermediate for kinase inhibitors

Key Structural Differences :

  • Halogenation patterns: The 3,4-dichlorophenyl and 4-fluorobenzyl groups enhance hydrophobicity compared to non-halogenated triazoles or sulfonyl-linked derivatives .
Metabolic and Pharmacokinetic Considerations
  • Epoxide Reactivity : The oxirane ring may increase metabolic liability (e.g., hydrolysis by epoxide hydrolases) compared to more stable triazole or thiazole cores .

Biological Activity

The compound (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide (CAS No. 1639140-80-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C31H21Cl2FN4O4SC_{31}H_{21}Cl_2FN_4O_4S, with a molecular weight of 635.49 g/mol. The structure features multiple functional groups, including a benzo[d]thiazole moiety, which is often associated with diverse biological activities.

PropertyValue
CAS Number1639140-80-9
Molecular FormulaC31H21Cl2FN4O4S
Molecular Weight635.49 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzothiazole derivatives. For instance, compounds with similar structures have demonstrated significant antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 0.03 to 2 µg/mL against various fungi .

Case Study: Antifungal Activity

In a study evaluating a series of thiazole derivatives, two compounds exhibited notable antifungal activity against Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole . This suggests that the compound may also possess similar antifungal properties due to its structural similarities.

Cytotoxicity Analysis

The cytotoxic effects of the compound were assessed using NIH/3T3 cell lines. The IC50 values for synthesized derivatives showed that certain compounds had minimal cytotoxicity at effective concentrations for antifungal activity, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Results

CompoundIC50 (μM)
Compound A>1000
Compound B148.26
Compound C187.66

The mechanism by which benzothiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways. For example, studies on similar compounds indicated their ability to inhibit CYP51, an enzyme critical for fungal sterol biosynthesis . This inhibition can disrupt fungal cell membrane integrity, leading to cell death.

Structure-Activity Relationship (SAR)

The presence of electronegative substituents such as fluorine and chlorine in the phenyl moiety has been shown to enhance biological activity. Increased lipophilicity due to these substituents may facilitate better membrane permeability and target interaction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.